5-benzoyl-N-phenyl-1,3-thiazol-2-amine
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Overview
Description
5-benzoyl-N-phenyl-1,3-thiazol-2-amine is an organic compound with the molecular formula C16H12N2OS. It is a member of the thiazole family, which is known for its diverse biological activities. This compound is characterized by a thiazole ring substituted with a benzoyl group and a phenyl group, making it a valuable molecule in various scientific research fields .
Mechanism of Action
Target of Action
The primary target of (2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, particularly in response to DNA damage.
Mode of Action
(2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone interacts with its target, the Serine/threonine-protein kinase Chk1, by binding to the active site of the enzyme
Biochemical Pathways
By inhibiting Chk1, it could potentially disrupt the cell cycle regulation, leading to cell cycle arrest or apoptosis .
Result of Action
Given its target, it is likely to affect cell cycle progression and potentially induce cell death in cells with DNA damage .
Biochemical Analysis
Biochemical Properties
The compound (2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone interacts with various enzymes and proteins. For instance, thiazole derivatives have been found to inhibit CDK9, a cyclin-dependent kinase . The binding interactions between the compound and these biomolecules can be characterized by hydrogen bonds and van der Waals interactions .
Cellular Effects
(2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone can have various effects on cells and cellular processes. Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, thiazole derivatives have been found to inhibit CDK9, a cyclin-dependent kinase . The binding interactions between the compound and these biomolecules can be characterized by hydrogen bonds and van der Waals interactions .
Metabolic Pathways
The metabolic pathways that (2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone is involved in are not clear from the current search results. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may interact with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-N-phenyl-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with benzoyl chloride and aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-benzoyl-N-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-benzoyl-N-phenyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-benzoyl-N-(2-chlorophenyl)-1,3-thiazol-2-amine
- 5-benzyl-1,3-thiazol-2-amine
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness
5-benzoyl-N-phenyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzoyl and phenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
(2-anilino-1,3-thiazol-5-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c19-15(12-7-3-1-4-8-12)14-11-17-16(20-14)18-13-9-5-2-6-10-13/h1-11H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFJYYOGASICIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C(S2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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